

# Thermodynamic Properties of Hafnium Carbide at High Temperatures: A Technical Guide

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## Compound of Interest

Compound Name: *Hafnium(IV) carbide*

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## Introduction

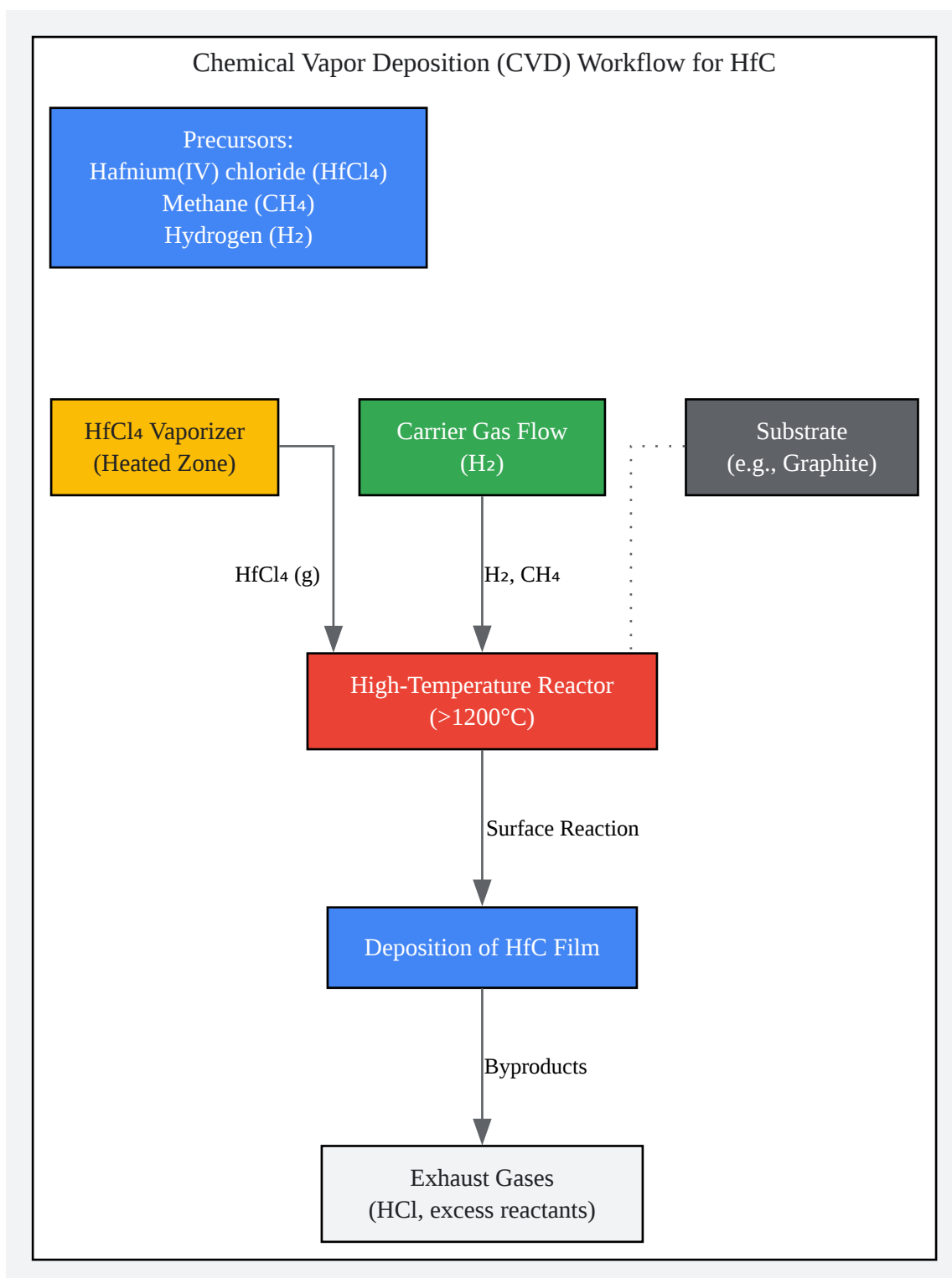
Hafnium Carbide (HfC) is a member of the ultra-high temperature ceramics (UHTCs) family, renowned for its exceptionally high melting point, which is among the highest of any known binary compound.[1] Recent experiments have confirmed its melting point to be  $3959 \pm 50$  °C. This remarkable thermal stability, combined with its high hardness and chemical inertness, makes HfC a critical material for applications in extreme environments, including hypersonic vehicles, rocket propulsion systems, and nuclear reactors.[2] A thorough understanding of its thermodynamic properties at elevated temperatures is paramount for the design, modeling, and reliable performance of components in these demanding applications.

This technical guide provides a comprehensive overview of the key thermodynamic properties of Hafnium Carbide at high temperatures. It includes quantitative data, detailed descriptions of experimental measurement protocols, and logical diagrams to illustrate workflows and relationships between material properties.

## Synthesis of Hafnium Carbide

The properties of HfC can be influenced by its synthesis method, which dictates factors like stoichiometry, purity, and microstructure. Hafnium carbide is typically carbon deficient, with a composition often expressed as  $\text{HfC}_x$  (where  $x$  ranges from 0.5 to 1.0).[1] Common synthesis techniques include the reduction of hafnium(IV) oxide with carbon at temperatures between

1800 to 2000 °C and Chemical Vapor Deposition (CVD).[1] High-purity HfC coatings can be achieved via CVD from a gaseous mixture of methane, hydrogen, and vaporized hafnium(IV) chloride.[1]



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Caption: Workflow for HfC synthesis via Chemical Vapor Deposition (CVD).

## High-Temperature Thermodynamic Properties

This section details the critical thermodynamic properties of HfC, with quantitative data summarized in tables for clarity and comparative analysis.

### Enthalpy and Specific Heat Capacity

Enthalpy (heat content) and specific heat capacity ( $C_p$ ) are fundamental properties for thermal management and modeling. These values have been experimentally determined at high temperatures using techniques such as drop calorimetry.<sup>[3]</sup> The heat content, or enthalpy relative to a reference temperature (typically 298.15 K or 310 K), is measured, from which the specific heat can be calculated.<sup>[3]</sup>

The data presented below is for  $\text{HfC}_{0.98}$ , measured using a drop calorimeter with an estimated error in heat content of  $\pm 1.8\%$ .<sup>[3]</sup>

Temperature (K)	Enthalpy ( $H_T - H_{310K}$ ) (cal/mole)	Specific Heat ( $C_p$ ) (cal/mole·K)
1286	11,210	12.38
1528	14,240	12.82
1800	17,680	13.25
2018	20,830	13.56
2270	24,530	13.88
2500	27,990	14.15
2805	32,230	14.47

Data sourced from Levinson,  
L. S. (1964).<sup>[3]</sup>

### Entropy

The standard entropy ( $S^\circ$ ) of a material at high temperatures is not typically measured directly. Instead, it is calculated from low-temperature heat capacity measurements (often using adiabatic calorimetry) and high-temperature enthalpy or heat capacity data.<sup>[4]</sup> The entropy at a given temperature  $T$  can be determined by integrating the heat capacity data:

$$S^\circ(T) = S^\circ(298.15 \text{ K}) + \int_{298.15}^T (C_p(T)/T) dT$$

Authoritative sources for calculated thermochemical data, including entropy, heat capacity, and Gibbs free energy functions over a wide range of temperatures, are the JANAF (Joint Army-Navy-Air Force) Thermochemical Tables.<sup>[5][6]</sup>

## Thermal Expansion

The coefficient of thermal expansion (CTE) is a critical design parameter, as it governs dimensional stability and the generation of thermal stresses. The CTE of HfC has been measured using dilatometry.<sup>[7]</sup>

Temperature Range (°C)	Mean Coefficient of Thermal Expansion (x $10^{-6}$ in/in/°F)
500 - 4000	3.75
500 - 5000	4.11

Data sourced from Southern Research Institute (1961).<sup>[7]</sup>

## Thermal Conductivity

Thermal conductivity dictates the rate at which heat is transported through the material. For HfC, thermal conductivity generally decreases with increasing temperature, a behavior typical for crystalline solids where phonon-phonon scattering becomes the dominant resistance mechanism at high temperatures.<sup>[8]</sup> However, stoichiometry plays a significant role; for example, the thermal conductivity of HfC<sub>0.98</sub> is higher than that of HfC<sub>0.67</sub>.<sup>[9]</sup>

Material	Temperature (°C)	Thermal Conductivity (W/m·K)
HfCo <sub>0.98</sub>	Room Temperature	~25-30 (estimated range)
HfC	2000	39.9

Data sourced from multiple reports and compilations.[\[8\]](#)

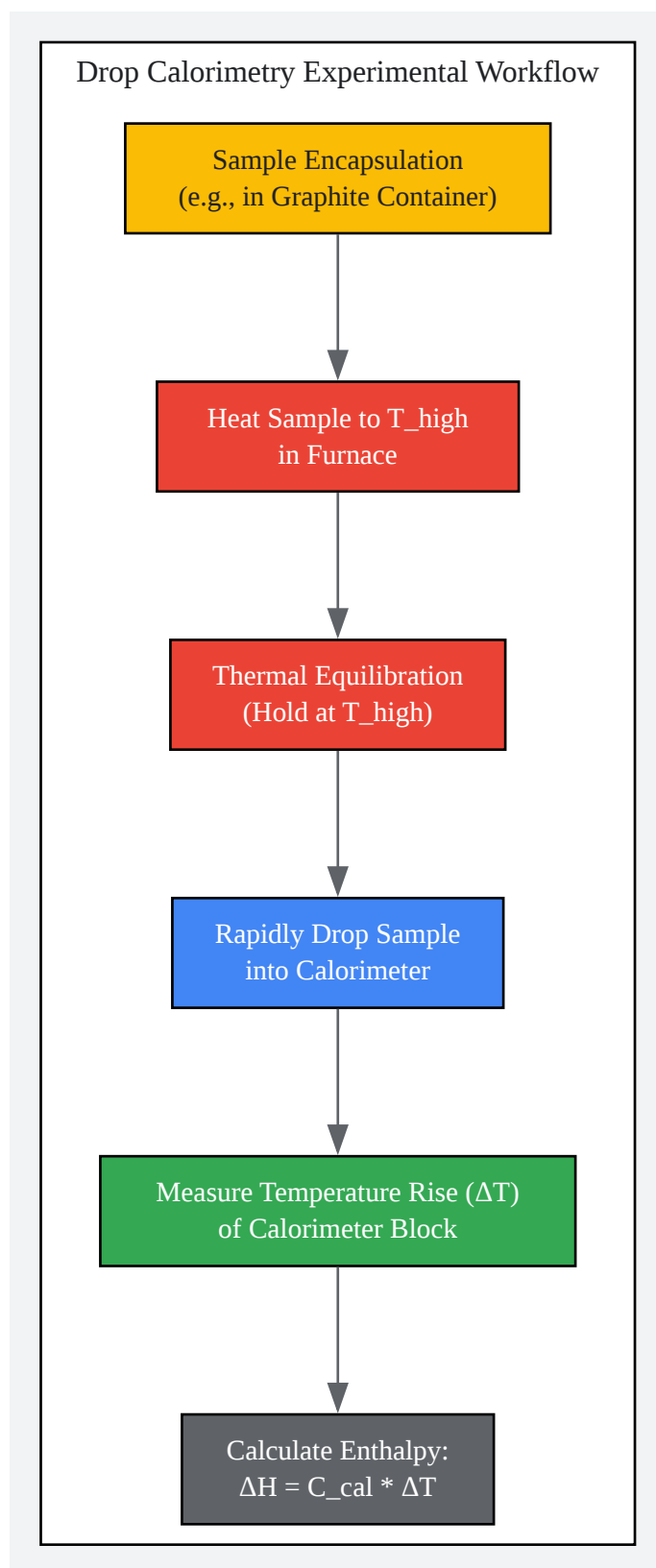
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## Experimental Protocols

Accurate determination of thermodynamic properties at extreme temperatures requires specialized experimental techniques.

### Drop Calorimetry for Enthalpy Measurement

Drop calorimetry is a classic and reliable method for measuring the heat content (enthalpy) of materials at high temperatures.[\[3\]](#)[\[11\]](#) The basic principle involves heating a sample to a known high temperature and then dropping it into a calorimeter held at a known, lower temperature (often room temperature). The resulting temperature rise of the calorimeter is measured, which allows for the calculation of the heat released by the sample as it cooled.

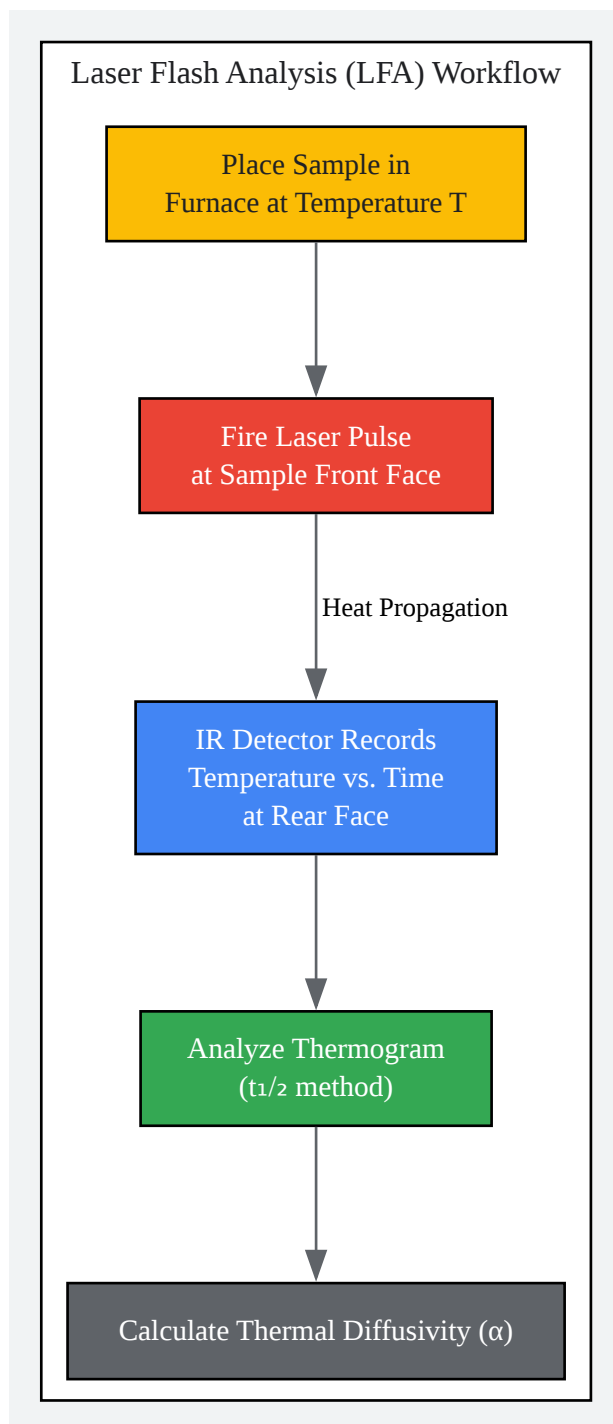


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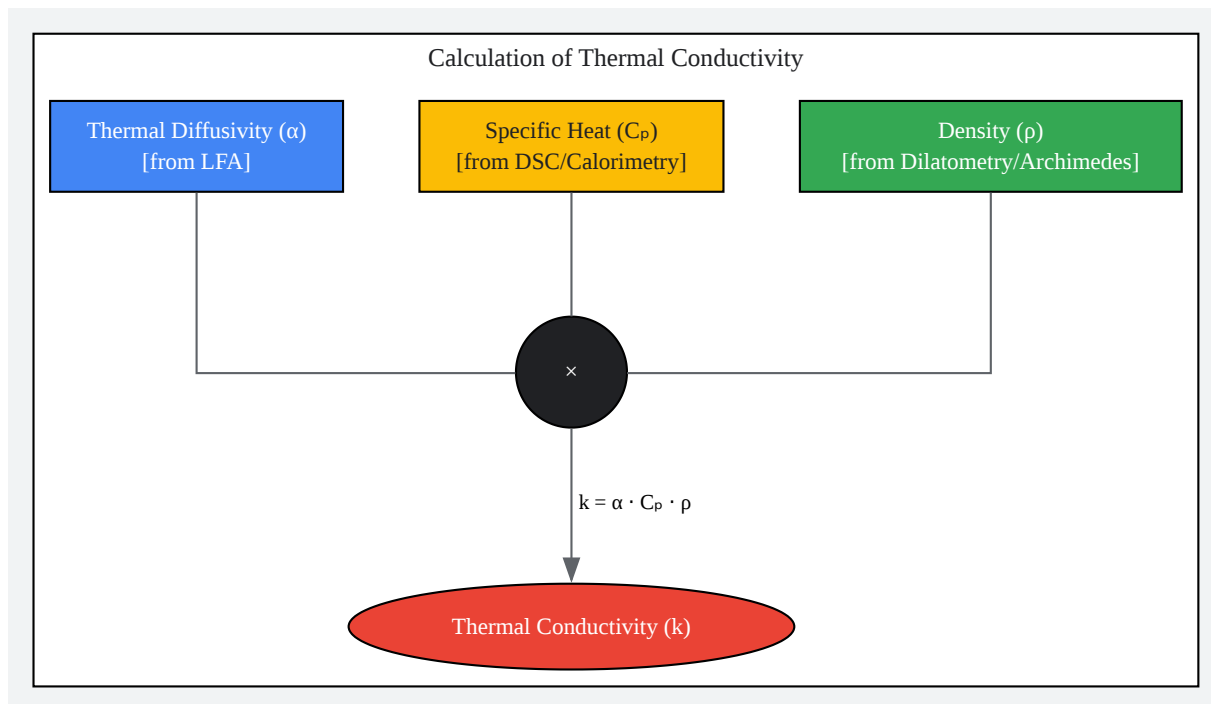
Caption: Experimental workflow for high-temperature enthalpy measurement.

## Laser Flash Analysis (LFA) for Thermal Diffusivity

The laser flash method is a widely used non-destructive technique to measure thermal diffusivity ( $\alpha$ ). A short energy pulse from a laser or flash lamp irradiates the front face of a small, disc-shaped sample. An infrared detector measures the resulting temperature rise on the rear face as a function of time. The thermal diffusivity is calculated from the sample thickness and the time required for the rear face to reach a certain percentage (typically 50%) of its maximum temperature rise.







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